1-(3-Chloropropyl)pyrrolidine
CAS No.: 39743-20-9
Cat. No.: VC3734534
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39743-20-9 |
|---|---|
| Molecular Formula | C7H14ClN |
| Molecular Weight | 147.64 g/mol |
| IUPAC Name | 1-(3-chloropropyl)pyrrolidine |
| Standard InChI | InChI=1S/C7H14ClN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 |
| Standard InChI Key | SPRTXTPFQKHSBG-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CCCCl |
| Canonical SMILES | C1CCN(C1)CCCCl |
Introduction
Chemical Properties and Structure
1-(3-Chloropropyl)pyrrolidine is characterized by its molecular formula C7H14ClN. The compound consists of a five-membered pyrrolidine ring with a nitrogen heteroatom and a 3-chloropropyl group attached to the nitrogen. This structural arrangement confers specific physicochemical properties that make it valuable for various applications.
Physical and Chemical Characteristics
The base compound 1-(3-Chloropropyl)pyrrolidine exhibits distinct physical and chemical properties that influence its behavior in various environments. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1-(3-Chloropropyl)pyrrolidine
| Property | Description |
|---|---|
| Molecular Formula | C7H14ClN |
| Molecular Weight | 147.65 g/mol |
| Physical State | Liquid at room temperature |
| Solubility | Soluble in organic solvents including alcohols and most common organic solvents |
| Boiling Point | Approximately 198-202°C |
| Structural Features | Pyrrolidine ring with 3-chloropropyl group attached to nitrogen |
| InChI Key | Part of UUPCYQIIQHSPKR-UHFFFAOYSA-N (for hydrochloride salt) |
| Canonical SMILES | C1CCN(C1)CCCCl |
Derivative Forms
1-(3-Chloropropyl)pyrrolidine can exist in various salt forms, with the hydrochloride and oxalate being the most common. These derivatives offer improved stability and solubility characteristics for research applications. The hydrochloride salt (C7H15Cl2N) has a molecular weight of 184.10 g/mol and appears as a white crystalline powder.
Synthesis Methods
Several synthetic routes can be employed to prepare 1-(3-Chloropropyl)pyrrolidine, each with specific advantages depending on the required purity, scale, and available reagents.
Standard Synthetic Approaches
The synthesis of 1-(3-Chloropropyl)pyrrolidine typically involves alkylation reactions using pyrrolidine as the starting material. Common synthetic routes include:
Alkylation of Pyrrolidine
This method involves the reaction of pyrrolidine with 1-bromo-3-chloropropane or similar halogenated compounds in the presence of a base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine acts as a nucleophile, displacing the bromine atom.
Reductive Amination Approach
An alternative method involves reductive amination between pyrrolidine and 3-chloropropanal. This reaction typically employs sodium cyanoborohydride or sodium triacetoxyborohydride as the reducing agent under mildly acidic conditions.
Purification Techniques
Purification of 1-(3-Chloropropyl)pyrrolidine commonly involves distillation techniques for the free base, while salt forms are typically purified through recrystallization. Column chromatography using silica gel with appropriate solvent systems can be employed for analytical-grade purity.
Chemical Reactions
1-(3-Chloropropyl)pyrrolidine participates in various chemical reactions, primarily due to the presence of both the tertiary amine functionality and the chloro group.
Nucleophilic Substitution Reactions
The chloro group in 1-(3-Chloropropyl)pyrrolidine readily undergoes nucleophilic substitution reactions with various nucleophiles. This reactivity is essential for its utility as an intermediate in organic synthesis.
Table 2: Common Nucleophilic Substitution Reactions
| Nucleophile | Reaction Conditions | Product |
|---|---|---|
| Sodium azide | DMF, 80°C, 12h | 1-(3-Azidopropyl)pyrrolidine |
| Sodium cyanide | DMSO, 60°C, 8h | 1-(3-Cyanopropyl)pyrrolidine |
| Potassium phthalimide | DMF, 100°C, 6h | N-(3-(Pyrrolidin-1-yl)propyl)phthalimide |
| Sodium thioacetate | Ethanol, reflux, 4h | S-(3-(Pyrrolidin-1-yl)propyl) thioacetate |
Oxidation and Reduction Reactions
The pyrrolidine nitrogen can undergo various transformations including oxidation to N-oxides and reduction reactions in conjunction with appropriate functional group modifications.
Salt Formation
The tertiary amine functionality readily forms salts with various acids. The hydrochloride salt is particularly common and offers improved stability compared to the free base. The formation of the oxalate salt (C9H16ClNO4) provides another stable derivative with distinct crystalline properties.
Applications in Scientific Research
1-(3-Chloropropyl)pyrrolidine has found applications across multiple scientific disciplines, particularly in medicinal chemistry and neuropharmacology.
Pharmaceutical Research
The compound serves as an important building block for the synthesis of pharmaceutical compounds. Its structural features make it valuable in developing compounds that target neurological disorders.
Medicinal Chemistry
In medicinal chemistry, 1-(3-Chloropropyl)pyrrolidine serves as a scaffold for developing compounds with specific pharmacological activities. The tertiary amine feature combined with the alkyl chloride functionality allows for diverse structural modifications, enabling the creation of compound libraries for drug discovery efforts.
Structure-Activity Relationship Studies
Researchers utilize 1-(3-Chloropropyl)pyrrolidine and its derivatives in structure-activity relationship studies to understand how structural modifications affect biological activity, particularly in compounds targeting neurological disorders.
Organic Synthesis
In organic synthesis, 1-(3-Chloropropyl)pyrrolidine functions as a versatile intermediate for creating more complex molecules. The reactive chloro group allows for further functionalization through nucleophilic substitution reactions, while the pyrrolidine ring provides specific steric and electronic properties to the resulting compounds.
Biological Activity
Research has revealed several biological activities associated with 1-(3-Chloropropyl)pyrrolidine and its derivatives, particularly in the context of neuropharmacology.
Interaction with Neurotransmitter Systems
1-(3-Chloropropyl)pyrrolidine and its derivatives have demonstrated interactions with various neurotransmitter systems, which may explain their potential therapeutic applications.
Serotonergic System
Studies indicate that compounds derived from 1-(3-Chloropropyl)pyrrolidine can interact with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These interactions suggest potential applications in treating mood disorders and anxiety conditions.
GABAergic System
Evidence suggests that 1-(3-Chloropropyl)pyrrolidine derivatives may enhance GABAergic transmission, which could explain their potential anticonvulsant effects. This enhancement of inhibitory neurotransmission may provide a mechanism for reducing neuronal hyperexcitability associated with seizures.
Anticonvulsant Activity
Research has demonstrated significant anticonvulsant activity associated with 1-(3-Chloropropyl)pyrrolidine derivatives. Studies in mouse models using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test have shown promising results at doses ranging from 30 mg/kg to 100 mg/kg.
Table 3: Anticonvulsant Activity in Animal Models
| Test Model | Effective Dose Range | Observed Effect |
|---|---|---|
| Maximal Electroshock (MES) | 30-100 mg/kg | Significant reduction in seizure activity |
| Pentylenetetrazole (PTZ) | 50-100 mg/kg | Prevention of chemically-induced seizures |
| Audiogenic Seizure Model | 40-80 mg/kg | Reduced sensitivity to sound-induced seizures |
Structural Analogs and Comparative Properties
1-(3-Chloropropyl)pyrrolidine belongs to a class of compounds that includes several structural analogs with varying properties and applications.
Key Structural Analogs
Several compounds share structural similarities with 1-(3-Chloropropyl)pyrrolidine, including variations in chain length, functional groups, and heterocyclic components.
Table 4: Structural Analogs of 1-(3-Chloropropyl)pyrrolidine
| Analog | Structural Difference | Key Properties |
|---|---|---|
| 1-(2-Chloropropyl)pyrrolidine | Shorter alkyl chain | Increased reactivity of chloro group |
| 1-(4-Chloropropyl)pyrrolidine | Longer alkyl chain | Reduced reactivity of chloro group |
| 1-(3-Bromopropyl)pyrrolidine | Bromine instead of chlorine | Enhanced leaving group properties |
| 1-(3-Chloropropyl)piperidine | Six-membered ring instead of five | Different spatial arrangement |
Structure-Property Relationships
The structural variations in these analogs result in different physicochemical properties and biological activities. For example, changes in the length of the alkyl chain between the pyrrolidine nitrogen and the chloro group affect lipophilicity, which in turn influences membrane permeability and receptor interactions.
| Hazard Type | Details | Precautionary Measures |
|---|---|---|
| Skin Contact | May cause irritation | Wear appropriate gloves (nitrile recommended) |
| Eye Contact | Risk of irritation | Use safety goggles or face shield |
| Inhalation | Potential respiratory irritant | Use in well-ventilated areas or fume hoods |
| Ingestion | Toxic if swallowed | Never pipette by mouth; practice good laboratory hygiene |
| Flammability | Combustible liquid | Keep away from ignition sources |
Future Research Directions
The unique structural and biological properties of 1-(3-Chloropropyl)pyrrolidine suggest several promising avenues for future research.
Pharmaceutical Development
Further exploration of 1-(3-Chloropropyl)pyrrolidine derivatives could lead to the development of novel therapeutic agents, particularly for neurological and psychiatric disorders. Structure-activity relationship studies focusing on modifications of the pyrrolidine ring and the alkyl chain could yield compounds with enhanced efficacy and selectivity.
Advanced Synthetic Methodologies
Development of more efficient and environmentally friendly synthetic routes for 1-(3-Chloropropyl)pyrrolidine would be valuable. These could include catalytic methods, flow chemistry approaches, and biocatalytic strategies that offer improved yields, reduced waste, and enhanced selectivity.
Expanded Biological Evaluation
Comprehensive evaluation of the biological activities of 1-(3-Chloropropyl)pyrrolidine and its derivatives would provide deeper insights into their potential therapeutic applications. This could include detailed studies of receptor binding profiles, in vivo efficacy in various disease models, and investigation of previously unexplored pharmacological targets.
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